Grazoprevir potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grazoprevir potassium is a direct-acting antiviral medication used in combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by the Hepatitis C Virus (HCV). It is a second-generation NS3/4A protease inhibitor that targets the viral replication process, making it a crucial component in modern HCV treatment regimens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir potassium involves a series of complex chemical reactions. One of the key steps is the ring-closing metathesis reaction, which is instrumental in forming the P2-P4 macrocycle structure of the compound. This reaction is facilitated by molecular modeling and the flexibility of the ring-closing metathesis reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and quantification of grazoprevir and its analogs .
Análisis De Reacciones Químicas
Types of Reactions: Grazoprevir potassium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of grazoprevir .
Aplicaciones Científicas De Investigación
Grazoprevir potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their synthesis.
Biology: Investigated for its role in inhibiting viral replication and its interactions with cellular proteins.
Medicine: Primarily used in the treatment of chronic Hepatitis C, often in combination with other antiviral agents like elbasvir.
Industry: Employed in the pharmaceutical industry for the development of antiviral therapies
Mecanismo De Acción
Grazoprevir potassium exerts its effects by inhibiting the NS3/4A protease, a serine protease enzyme essential for the proteolytic cleavage of the HCV-encoded polyprotein into mature proteins (NS3, NS4A, NS4B, NS5A, and NS5B). This inhibition prevents viral replication and the production of new viral particles .
Comparación Con Compuestos Similares
Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A protease inhibitor with a similar mechanism of action.
Telaprevir: An earlier generation NS3/4A protease inhibitor.
Uniqueness of Grazoprevir Potassium: this compound stands out due to its high potency, broad genotype coverage, and favorable pharmacokinetic profile. It is effective against a range of HCV genotype variants, including those resistant to other antiviral medications .
Actividad Biológica
Grazoprevir potassium is a potent antiviral compound primarily used in the treatment of Hepatitis C Virus (HCV) infections. It functions as a second-generation NS3/4A protease inhibitor, crucial for inhibiting viral replication. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research sources.
Grazoprevir targets the NS3/4A protease enzyme of HCV, which is essential for processing the viral polyprotein into mature proteins necessary for viral replication. The compound exhibits high potency against various HCV genotypes:
- IC50 Values :
- Genotype 1a: 7 pM
- Genotype 1b: 4 pM
- Genotype 4: 62 pM
These values indicate that Grazoprevir effectively inhibits the protease activity at extremely low concentrations, underscoring its potential as a therapeutic agent against HCV .
Pharmacokinetics
Grazoprevir's pharmacokinetic profile reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:
- Absorption : Peak plasma concentrations occur between 0.5 to 3 hours post-administration. The absolute bioavailability is approximately 27%, with food increasing peak concentration by up to 2.8 times .
- Volume of Distribution : The apparent volume of distribution is about 1250 liters, indicating extensive tissue distribution, particularly in the liver .
- Protein Binding : Grazoprevir is highly bound to plasma proteins (>98.8%), primarily human serum albumin and α1-acid glycoprotein .
- Metabolism and Elimination : It undergoes partial oxidative metabolism via CYP3A and is predominantly eliminated through feces (90%) with minimal renal excretion (<1%) .
- Half-life : The geometric mean terminal half-life is approximately 31 hours in HCV-infected patients .
Efficacy in Clinical Trials
Clinical studies have demonstrated the efficacy of Grazoprevir in combination therapies for HCV:
- Combination Therapy : Grazoprevir is often combined with Elbasvir (EBR) in fixed-dose formulations. A notable trial showed that an 8-week regimen of EBR/Grazoprevir achieved sustained virologic response (SVR) rates exceeding 95% in genotype 4-infected patients .
- Sustained Virologic Response (SVR) : In trials involving various genotypes, Grazoprevir has shown promising results with SVR12 rates indicating virologic cure at 12 weeks post-treatment .
Case Studies
Several case studies provide insights into the real-world application and effectiveness of Grazoprevir:
- HCV Genotype 1 Infection : In a cohort study involving patients with HCV genotype 1, treatment with Grazoprevir/Elbasvir resulted in an SVR12 rate of over 95%, demonstrating its efficacy across diverse populations.
- Adverse Effects Monitoring : While generally well-tolerated, some patients reported mild adverse effects such as fatigue and headache. Monitoring for potential drug-drug interactions is crucial due to Grazoprevir's metabolism via CYP3A .
Comparative Efficacy Table
Treatment Regimen | Duration | SVR12 Rate (%) | Notable Findings |
---|---|---|---|
Grazoprevir/Elbasvir | 8 weeks | >95 | Effective for genotype 4; minimal side effects |
Sofosbuvir/Velpatasvir | 12 weeks | >95 | Broad genotype coverage; well-studied |
Harvoni (Sofosbuvir/Ledipasvir) | 12 weeks | >95 | Standard treatment; high efficacy |
Propiedades
IUPAC Name |
potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOGOEKATQJYHW-CIAYNJNFSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49KN6O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-86-8 |
Source
|
Record name | Grazoprevir potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.